4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)-
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Overview
Description
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- is a chemical compound with the molecular formula C9H5ClN2OS It is characterized by the presence of a thiazole ring and a pyridine ring, which are connected through a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- typically involves the reaction of 2-(3-pyridinyl)thiazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2-(3-pyridinyl)thiazole+Thionyl chloride→4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)-+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole and pyridine rings can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridinyl)thiazole: Lacks the carbonyl chloride group but shares the thiazole and pyridine rings.
4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-: The hydrolyzed form of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)-.
4-Thiazolecarbonyl chloride, 2-(2-pyridinyl)-: Similar structure but with the pyridine ring in a different position.
Uniqueness
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- is unique due to the presence of both the thiazole and pyridine rings, as well as the reactive carbonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8(13)7-5-14-9(12-7)6-2-1-3-11-4-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYSZJURMOQRTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629428 |
Source
|
Record name | 2-(Pyridin-3-yl)-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180992-31-8 |
Source
|
Record name | 2-(Pyridin-3-yl)-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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